2,5-Dichlorothiophene-3-sulfonamide
Description
Historical Context and Discovery
The development of 2,5-dichlorothiophene-3-sulfonamide is deeply rooted in the broader historical context of sulfonamide drug discovery, which began in the early 20th century with the groundbreaking work at Bayer AG laboratories. The sulfonamide class of compounds emerged from research conducted in the 1930s, when German scientists led by Gerhard Domagk discovered the first broadly effective antibacterial sulfonamide, Prontosil. This revolutionary discovery paved the way for the antibiotic revolution in medicine and established sulfonamides as one of the most important drug classes in pharmaceutical history.
The specific development of thiophene-based sulfonamides, including this compound, evolved from the recognition that thiophene rings could serve as bioisosteric replacements for benzene rings in drug design. The thiophene moiety has been ranked fourth in United States Food and Drug Administration drug approvals of small drug molecules, with approximately seven drug approvals over the last decade, highlighting its significance in modern pharmaceutical development. The synthetic accessibility and pharmacophoric properties of thiophene derivatives led researchers to explore chlorinated thiophene sulfonamides as potential therapeutic agents.
The compound this compound specifically emerged from systematic studies of thiophene sulfonation reactions and subsequent amination processes. Research has shown that the compound can be synthesized through efficient two-step methodologies involving the reaction of sulfonyl chlorides with amino derivatives under controlled conditions. These synthetic approaches have enabled the production of various thiophene sulfonamide derivatives for biological evaluation and pharmaceutical applications.
Significance in Organic and Medicinal Chemistry
This compound occupies a prominent position in both organic and medicinal chemistry due to its unique structural characteristics and demonstrated biological activities. The compound's molecular structure features two chlorine atoms positioned at the 2 and 5 positions of the thiophene ring, with a sulfonamide group at the 3 position, creating a highly functionalized heterocyclic system. This structural arrangement provides multiple sites for potential chemical modifications and contributes to the compound's versatility as a synthetic intermediate.
In medicinal chemistry research, this compound has demonstrated significant anticancer potential through in vitro studies against various cancer cell lines. Research has revealed that the compound exhibits gastrointestinal inhibitory concentrations of 7.2 ± 1.12 μM against HeLa cells, 4.62 ± 0.13 μM against MDA-MB231 cells, and 7.13 ± 0.13 μM against MCF-7 cells, indicating substantial cytotoxic activity. These findings position the compound as a promising lead structure for anticancer drug development.
The compound's significance extends to its role in structure-activity relationship studies, where researchers have explored the chemical groups responsible for eliciting therapeutic activities. Molecular docking experiments have provided evidence for the compound's interaction with DNA through minor groove binding, suggesting a potential mechanism of action for its anticancer effects. The thiophene ring system contributes to the compound's lipophilicity, which enhances membrane permeability and facilitates cellular uptake, while the sulfonamide group provides hydrogen bonding capabilities that influence receptor interactions.
Recent computational studies have revealed important physicochemical properties of this compound, including an optimization energy of specific Hartree values, defined polarizability characteristics, and distinct electron-donating and electron-accepting powers. These parameters are crucial for understanding the compound's molecular behavior and predicting its interactions with biological targets.
Position within Thiophene Sulfonamide Family
This compound belongs to the broader family of thiophene sulfonamide derivatives, which represent an important class of heterocyclic compounds with diverse pharmacological applications. The thiophene ring system is recognized as a privileged pharmacophore in medicinal chemistry, owing to its versatile structural diversity and unique electronic properties. Within this family, the compound occupies a specific niche characterized by its dichlorinated substitution pattern and sulfonamide functionality.
Analysis of United States Food and Drug Administration-approved drugs reveals that 26 drugs containing thiophene nuclei have been approved across various pharmacological classes, with five drugs specifically approved for treating inflammatory conditions and four for cardiovascular applications. The thiophene sulfonamide family includes compounds targeting diverse therapeutic areas, including anticancer agents, anti-inflammatory drugs, and antimicrobial agents. This broad therapeutic scope demonstrates the versatility of the thiophene sulfonamide scaffold in drug design.
The structural characteristics that define this compound within its family include the specific positioning of chlorine substituents and the sulfonamide group orientation. The compound's structure can be systematically compared with other family members through comprehensive analysis of their physicochemical properties:
| Property | This compound | General Thiophene Sulfonamides |
|---|---|---|
| Molecular Weight | 232.11 Da | Variable (150-400 Da typical range) |
| Melting Point | 131-135°C | Variable based on substitution |
| Solubility Profile | Enhanced in biological media | Generally good aqueous solubility |
| LogP Value | 1.9 | Range: 0.5-3.5 |
| Polar Surface Area | 60 Ų | Typically 50-80 Ų |
The synthesis of this compound follows established methodologies for thiophene sulfonamide preparation, involving the reaction of 2,5-dichlorothiophene-3-sulfonyl chloride with ammonia or primary amines. This synthetic approach is representative of the general strategies employed for thiophene sulfonamide synthesis, which typically involve sulfonyl chloride intermediates followed by nucleophilic substitution reactions.
Research into carbonic anhydrase inhibition has revealed that thiophene-based sulfonamides, including structural analogs of this compound, demonstrate significant inhibitory activity against human carbonic anhydrase isoenzymes. This finding positions the compound within a subset of thiophene sulfonamides with potential applications in treating conditions related to carbonic anhydrase dysfunction.
The compound's position within the thiophene sulfonamide family is further defined by its participation in advanced synthetic methodologies. Recent developments in one-pot synthesis approaches have demonstrated the utility of thiophene sulfonamide derivatives in copper-catalyzed decarboxylative reactions, highlighting their importance as synthetic intermediates and final products. These methodological advances contribute to the compound's accessibility and potential for pharmaceutical development.
Properties
IUPAC Name |
2,5-dichlorothiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQKISCVZMIFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201810 | |
| Record name | 3-Thiophenesulfonamide, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53595-68-9 | |
| Record name | 2,5-Dichloro-3-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenesulfonamide, 2,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053595689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiophenesulfonamide, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53595-68-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
2,5-Dichlorothiophene-3-sulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-dichlorothiophene with chlorosulfonic acid, followed by the addition of ammonium chloride . The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5-Dichlorothiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of 2,5-Dichlorothiophene-3-sulfonamide consists of a thiophene ring substituted with two chlorine atoms and a sulfonamide group. The synthesis typically involves the chlorination of 4-methylthiophene followed by sulfonation using reagents like thionyl chloride and chlorosulfonic acid. This synthetic route is crucial as it influences the compound's biological properties and reactivity .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Recent research highlights the anticancer properties of this compound. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). The compound showed GI50 values of 7.2 µM against HeLa cells and 4.62 µM against MDA-MB-231 cells, indicating its potential as an effective anticancer drug . Molecular docking studies suggest that it binds effectively to DNA, enhancing its cytotoxic effects compared to standard chemotherapeutics like Doxorubicin and Cisplatin .
Enzyme Inhibition
The sulfonamide group in this compound allows it to mimic natural substrates, enabling competitive inhibition at enzyme active sites. This property is particularly relevant in drug design for treating metabolic disorders and may also extend to potential applications in targeting specific enzymes associated with cancer progression .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 Values (µM) |
|---|---|---|
| This compound | Antimicrobial, Anticancer | 4.62 - 7.21 |
| Cisplatin | Anticancer | Standard reference |
| Doxorubicin | Anticancer | Standard reference |
The unique combination of chlorine atoms and the sulfonamide group in this compound enhances its reactivity and potential applications compared to similar compounds lacking these features .
Case Studies
- Anticancer Efficacy Study : A study published in MDPI explored the anticancer effects of this compound on various cell lines. The findings indicated significant cytotoxic activity with IC50 values comparable to established chemotherapeutics .
- Enzyme Inhibition Mechanism : Research focusing on the mechanism of action revealed that the compound effectively inhibits dihydropteroate synthase, an essential enzyme in bacterial folate synthesis pathways .
Mechanism of Action
The mechanism of action of 2,5-Dichlorothiophene-3-sulfonamide involves its interaction with molecular targets such as carbonic anhydrase enzymes. It inhibits these enzymes by binding to their active sites, thereby affecting their catalytic activity . In cancer research, the compound has shown cytotoxic effects on cancer cells, possibly through interactions with DNA and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
N-Ethyl Toluene-4-sulfonamide (8a)
Structural Differences :
Functional Comparison :
| Parameter | This compound (8b) | N-Ethyl Toluene-4-sulfonamide (8a) |
|---|---|---|
| GI₅₀ (µM) | ||
| - HeLa | 7.2 ± 1.12 | 12.4 ± 1.5 |
| - MDA-MB231 | 4.62 ± 0.13 | 9.8 ± 0.9 |
| - MCF-7 | 7.13 ± 0.13 | 14.2 ± 1.1 |
| DNA Binding (ΔG°) | −19.51 kJ/mol | −15.2 kJ/mol |
| HOMO-LUMO Band Gap | 0.191 eV | 0.211 eV |
| Electron-Accepting Power | 0.346 | 0.246 |
| Docking Score (Caspase-3) | −9.2 kcal/mol | −7.8 kcal/mol |
Key Findings :
- (8b) outperforms (8a) in cytotoxicity (lower GI₅₀) and DNA-binding strength due to its dichlorothiophene moiety, which enhances electrophilicity and groove-binding efficiency .
- The narrower HOMO-LUMO gap of (8b) correlates with higher chemical reactivity, facilitating interactions with biological targets .
Comparison with Standard Anticancer Drugs
Doxorubicin
| Parameter | This compound (8b) | Doxorubicin |
|---|---|---|
| GI₅₀ (µM) | 4.62–7.13 | 0.1–1.5* |
| DNA Binding Mode | Minor groove interaction | Intercalation |
| Hydrogen Bonds with DNA | 2–3 residues | 5 residues |
| Docking Score (Caspase-3) | −9.2 kcal/mol | −10.1 kcal/mol |
Key Findings :
- While Doxorubicin has superior potency (lower GI₅₀), (8b) achieves comparable docking scores, suggesting similar target affinity .
- (8b) avoids intercalation, reducing risks of DNA damage-associated side effects .
Cisplatin
| Parameter | This compound (8b) | Cisplatin |
|---|---|---|
| GI₅₀ (µM) | 4.62–7.13 | 1.0–5.0* |
| Mechanism | Caspase-3/DNA binding | DNA crosslinking |
| Resistance Development | Not reported | High |
| Toxicity | Low (non-metallic) | Nephrotoxic |
Key Findings :
Advantages of (8b) :
Selective Toxicity: Strong cancer cell inhibition with minimal non-specific DNA damage .
Synthetic Accessibility : Scalable production (kg-scale) and stability under standard conditions .
Computational Predictability : DFT and MD simulations validate its mechanism, aiding further optimization .
Limitations :
- Lower potency compared to Doxorubicin and Cisplatin.
- Limited data on in vivo efficacy and pharmacokinetics.
Biological Activity
2,5-Dichlorothiophene-3-sulfonamide is a compound that has garnered attention in recent years due to its promising biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including anticancer potential, antimicrobial effects, and antioxidant properties, supported by relevant data and case studies.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound (referred to as Compound 8b ). In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:
- HeLa Cells : GI50 = 7.2 ± 1.12 µM
- MDA-MB-231 Cells : GI50 = 4.62 ± 0.13 µM
- MCF-7 Cells : GI50 = 7.13 ± 0.13 µM
These values indicate that Compound 8b exhibits strong inhibitory effects on cell proliferation comparable to standard chemotherapeutics such as Doxorubicin and Cisplatin .
Table 1: Cytotoxicity of this compound
| Cell Line | GI50 (µM) |
|---|---|
| HeLa | 7.2 ± 1.12 |
| MDA-MB-231 | 4.62 ± 0.13 |
| MCF-7 | 7.13 ± 0.13 |
The mechanism of action appears to involve DNA binding, where molecular docking studies suggest that Compound 8b interacts with the minor groove of DNA, enhancing its cytotoxic effects . Additionally, computational methods such as molecular dynamics simulations have been employed to elucidate the binding affinities and interactions at a molecular level.
2. Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives, including Compound 8b, have also been investigated. In a study assessing antibacterial activity against both Gram-positive and Gram-negative bacteria, compounds were evaluated using the minimum inhibitory concentration (MIC) method:
- Staphylococcus aureus : MIC >100 µM
- Escherichia coli : MIC >100 µM
While these results indicated limited antibacterial efficacy for some derivatives, the overall structural modifications in sulfonamides can lead to enhanced activity .
3. Antioxidant Activity
Antioxidant properties were assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated moderate activity across several sulfonamide derivatives:
- IC50 Values : Ranged from 0.66 mM to 1.75 mM for various compounds.
This suggests that while Compound 8b may not be the most potent antioxidant, it still contributes to the overall profile of biological activity seen in sulfonamide derivatives .
Study Overview
A recent study focused on the synthesis and biological evaluation of sulfonamide derivatives highlighted the notable anticancer activity of Compound 8b compared to traditional chemotherapeutics . The study utilized both in vitro assays and computational modeling to assess the compound's potential as a new therapeutic agent.
Key Findings
- Cytotoxicity : Compound 8b showed superior cytotoxicity against cancer cell lines compared to its analogs.
- Binding Affinity : Molecular docking revealed strong binding interactions with DNA.
- Computational Analysis : Theoretical calculations supported experimental findings regarding the compound's reactivity and potential as an anticancer drug.
Q & A
Q. How is the cytotoxicity of 2,5-Dichlorothiophene-3-sulfonamide determined in cancer cell lines?
Methodological Answer: Cytotoxicity is typically assessed using standardized assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . For this compound, GI₅₀ values (concentration causing 50% growth inhibition) are calculated across cell lines. For example:
| Cell Line | GI₅₀ (µM) |
|---|---|
| HeLa | 7.2 ± 1.12 |
| MDA-MB231 | 4.62 ± 0.13 |
| MCF-7 | 7.13 ± 0.13 |
| These results are derived from dose-response curves with rigorous statistical validation (e.g., R² ≥ 0.92) . |
Q. What experimental methods are used to characterize the crystal structure of this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction is employed, with parameters such as mean bond lengths (e.g., C–C = 0.005 Å) and refinement factors (R = 0.041, wR = 0.127) ensuring accuracy. Data-to-parameter ratios (≥18.9) and temperature control (e.g., 293 K) minimize thermal motion artifacts .
Q. How are IC₅₀ and Kᵢ values determined for enzyme inhibition studies?
Methodological Answer: IC₅₀ (half-maximal inhibitory concentration) is calculated via nonlinear regression of dose-response data. Kᵢ (inhibition constant) is derived from Lineweaver-Burk plots, with this compound showing noncompetitive inhibition (parallel lines in double-reciprocal plots). Example values:
| Parameter | Value (µM) |
|---|---|
| IC₅₀ | 1.193 |
| Kᵢ | 0.50 ± 0.16 |
| R² values (≥0.92) validate model fit . |
Advanced Research Questions
Q. How can computational methods reconcile discrepancies in inhibition mechanisms reported across studies?
Methodological Answer: Molecular docking and molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess binding stability and energy contributions. For this compound, electrostatic (-15.2 kJ/mol) and non-electrostatic (-28.7 kJ/mol) binding energies explain variations in Kᵢ values. Contradictions in IC₅₀ data (e.g., assay-specific interference) are resolved by cross-validating with orthogonal methods (e.g., SPR or ITC) .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies guide functionalization:
- Electron-withdrawing groups (e.g., Cl at positions 2 and 5) enhance electrophilicity for DNA interaction.
- Sulfonamide modification (e.g., methylbutanoic acid derivatives) improves solubility and target affinity. Crystallographic data (e.g., torsion angles < 5°) ensure conformational stability during synthesis .
Q. How do researchers benchmark this compound against established chemotherapeutics?
Methodological Answer: Comparative studies use reference drugs (e.g., doxorubicin, cisplatin) under identical assay conditions. Metrics include:
| Compound | GI₅₀ (MCF-7, µM) | Binding Energy (kJ/mol) |
|---|---|---|
| 2,5-Dichloro... | 7.13 | -43.9 |
| Doxorubicin | 0.02 | -52.1 |
| Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations quantify relative efficacy . |
Data Contradiction Analysis
Q. How should conflicting reports on enzyme inhibition mechanisms be addressed?
Methodological Answer:
- Assay standardization : Control variables like substrate concentration and pH (e.g., LPO assays at pH 7.4).
- Statistical rigor : Use Akaike’s Information Criterion (AIC) to compare inhibition models (competitive vs. noncompetitive).
- Meta-analysis : Pool datasets from multiple studies (e.g., Ki ranges: 0.50–4.71 µM) to identify outliers and systemic biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
